Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
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Description
Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Derivative Formation
- The compound has been utilized in novel synthetic routes to produce heterocyclic compounds, like 1,2,4-trisubstituted pyrroles, through reactions involving cyclization and palladium catalysis, showing its versatility in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
- Research shows its involvement in the synthesis of furan-based derivatives, highlighting its contribution to the development of novel compounds with potential biological activities (Phutdhawong, Inpang, Taechowisan, & S. Phutdhawong, 2019).
- The molecule has been part of a methodology to synthesize hetarylaminomethylidene derivatives of furan-2(3H)-ones, displaying its significant role in the development of new chemical entities (Tikhomolova, Grinev, & Yegorova, 2023).
Bioactivity and Interaction Studies
- Studies have explored the biological activity of furan-based compounds, including cytotoxicity against cancer cell lines and antimicrobial effects against various bacterial strains, indicating the compound's potential in medicinal chemistry (Phutdhawong et al., 2019).
- Further research has been conducted on the antimicrobial activities of Schiff bases of furan-2-ylmethyl carboxamido thiophenes, showcasing the diverse applications of furan derivatives in developing new therapeutic agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBRGCKMQKZGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389921 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-19-3 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.